molecular formula C24H18BrN3O2 B13775812 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- CAS No. 88514-20-9

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)-

Cat. No.: B13775812
CAS No.: 88514-20-9
M. Wt: 460.3 g/mol
InChI Key: BCMHLWVGNRQENA-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a bromine atom at the 6th position, and a methoxyphenyl-indole moiety attached to the 3rd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinazolinone under the catalysis of palladium. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 6-chloro-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)
  • 4(3H)-Quinazolinone, 6-fluoro-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)
  • 4(3H)-Quinazolinone, 6-iodo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxyphenyl-indole moiety contributes to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

88514-20-9

Molecular Formula

C24H18BrN3O2

Molecular Weight

460.3 g/mol

IUPAC Name

6-bromo-3-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C24H18BrN3O2/c1-30-17-9-6-15(7-10-17)23-20(18-4-2-3-5-22(18)27-23)13-28-14-26-21-11-8-16(25)12-19(21)24(28)29/h2-12,14,27H,13H2,1H3

InChI Key

BCMHLWVGNRQENA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=C(C4=O)C=C(C=C5)Br

Origin of Product

United States

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